The Discovery and Isolation of Apelin-16 from Bovine Stomach: A Technical Guide
The Discovery and Isolation of Apelin-16 from Bovine Stomach: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal discovery and isolation of Apelin-16 from bovine stomach tissue. The initial identification of the apelin peptides, endogenous ligands for the previously orphan APJ receptor, by Tatemoto and colleagues in 1998, marked a significant milestone in cardiovascular and metabolic research. This document details the experimental methodologies, presents key quantitative data, and visualizes the intricate processes involved in this landmark discovery.
Introduction
In 1998, a team of researchers led by Kazuhiko Tatemoto successfully isolated and characterized a novel peptide ligand for the orphan G protein-coupled receptor, APJ, from bovine stomach extracts.[1] This newly discovered peptide was named "apelin" (APJ endogenous ligand). The isolation was guided by a functional bioassay that measured the increase in the extracellular acidification rate in Chinese hamster ovary (CHO) cells engineered to express the human APJ receptor.[1] Subsequent analysis revealed that apelin is derived from a 77-amino acid preproprotein, which is processed into several active fragments, including Apelin-36, Apelin-17, and Apelin-13.[1][2] Apelin-16 represents one of these key bioactive C-terminal fragments.
Experimental Protocols
The isolation of apelin from bovine stomach was a multi-step process involving tissue extraction followed by several rounds of chromatography, with active fractions identified at each stage using the extracellular acidification rate bioassay.
Tissue Extraction
Fresh bovine stomachs were homogenized in an acidic medium to extract peptides while minimizing proteolytic degradation. A general procedure for peptide extraction from animal tissue involves the following steps:
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Homogenization: The tissue is minced and homogenized in a solution of 1 M acetic acid containing a cocktail of protease inhibitors.
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Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.
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Clarification: The supernatant is collected and subjected to further clarification, often by boiling to precipitate larger proteins, followed by another round of centrifugation.
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Partial Purification: The resulting supernatant is then partially purified and concentrated using a solid-phase extraction method, such as a Sep-Pak C18 cartridge, to enrich for hydrophobic peptides.
Bioassay: Extracellular Acidification Rate
The key to tracking the purification of the APJ receptor ligand was a cell-based bioassay that measured the metabolic response of cells expressing the receptor. The principle behind this assay is that the activation of many G protein-coupled receptors leads to an increase in cellular metabolism, resulting in the acidification of the extracellular medium.
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Cell Line: Chinese hamster ovary (CHO) cells stably transfected with the human APJ receptor were used.
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Instrumentation: A Cytosensor Microphysiometer was employed to detect minute changes in the pH of the cell culture medium.[3]
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Procedure:
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CHO-APJ cells were cultured in a low-buffering capacity medium within the microphysiometer's sensor chamber.
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A baseline extracellular acidification rate was established.
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Fractions from the chromatography steps were introduced into the chamber.
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An increase in the acidification rate indicated the presence of the APJ receptor ligand.
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The concentration required to reduce the acidification rate to 50% of the baseline (MRD50) can be used to quantify the activity of the test material.[3]
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Chromatographic Purification
A series of chromatographic steps were employed to purify apelin from the initial extract. While the original paper by Tatemoto et al. does not provide a detailed, step-by-step protocol in its abstract, a typical peptide purification scheme using reversed-phase high-performance liquid chromatography (RP-HPLC) would be as follows:
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Initial Fractionation (Ion-Exchange Chromatography): The partially purified extract would first be subjected to ion-exchange chromatography to separate peptides based on their net charge.
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Reversed-Phase HPLC (RP-HPLC): Active fractions from the ion-exchange step would then be subjected to multiple rounds of RP-HPLC. This technique separates peptides based on their hydrophobicity.
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Column: A C18 reversed-phase column is commonly used for the purification of peptides.
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Mobile Phases:
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Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
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Solvent B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the bound peptides. The specific gradient would be optimized to achieve the best separation of the active components.
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Detection: The elution of peptides is monitored by UV absorbance at 210-220 nm.
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Further Purification: Subsequent RP-HPLC steps using different column chemistries (e.g., C8 or C4) or different ion-pairing reagents can be used to achieve purification to homogeneity.
Quantitative Data
The original research by Tatemoto et al. demonstrated that synthetic peptides derived from the C-terminal amino acid sequence of bovine preproapelin were potent activators of the APJ receptor.
| Peptide Fragment | Effective Concentration Range (M) |
| Synthetic C-terminal peptides | 10-7 to 10-10 |
Table 1: Bioactivity of synthetic apelin peptides on CHO cells expressing the APJ receptor, as measured by the extracellular acidification rate assay. Data sourced from Tatemoto et al., 1998.[1]
The amino acid sequence of bovine Apelin-16 is H-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH.
Visualizations
Experimental Workflow for Apelin Isolation
Caption: Workflow for the isolation of apelin from bovine stomach.
Apelin-APJ Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Apelin-APJ receptor system.
Conclusion
The discovery and isolation of apelin from bovine stomach represents a classic example of "reverse pharmacology," where the identification of an orphan receptor's ligand opens up new avenues of physiological and pharmacological research. The methodologies employed, particularly the use of a sensitive bioassay to guide purification, were crucial to this success. The subsequent characterization of Apelin-16 and other isoforms has paved the way for extensive research into the role of the apelinergic system in cardiovascular health, metabolism, and a range of other physiological processes, making it a promising target for novel drug development.
